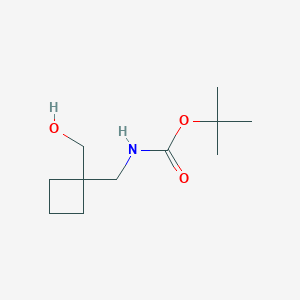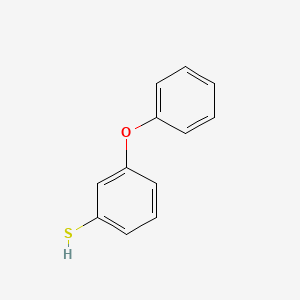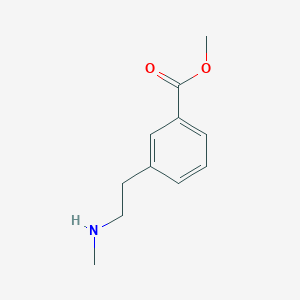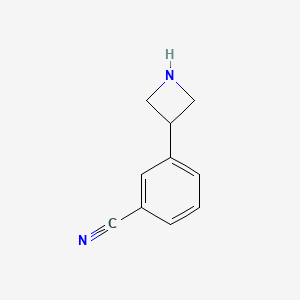
1-(Boc-aminomethyl)cyclobutanemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Boc-aminomethyl)cyclobutanemethanol is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol. It is a white solid that is commonly used in organic synthesis and research applications. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Boc-aminomethyl)cyclobutanemethanol can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutanemethanol with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar conditions as those described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Boc-aminomethyl)cyclobutanemethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium-based reagents.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Boc-aminomethyl)cyclobutanemethanol is widely used in scientific research due to its versatility and reactivity. It finds applications in:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibitors and other biological targets.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(Boc-aminomethyl)cyclobutanemethanol exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the compound acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved vary based on the application, but the compound's reactivity makes it a valuable tool in various chemical processes.
Comparación Con Compuestos Similares
1-(Boc-aminomethyl)cyclobutanemethanol is similar to other Boc-protected amines and cyclobutanemethanol derivatives. its unique structure and reactivity set it apart from these compounds. Some similar compounds include:
Boc-protected amines: These compounds share the Boc-protecting group but may have different alkyl or aryl groups.
Cyclobutanemethanol derivatives: These compounds have variations in the cyclobutane ring or the hydroxymethyl group.
Propiedades
IUPAC Name |
tert-butyl N-[[1-(hydroxymethyl)cyclobutyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-11(8-13)5-4-6-11/h13H,4-8H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVJCOYEDMMCKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[Trans-2-aminocyclopropyl]benzonitrile](/img/structure/B8068464.png)






![tert-butyl N-{4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate](/img/structure/B8068512.png)

![Tert-butyl (1s,4s)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B8068515.png)
